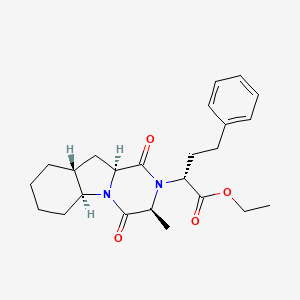
4-Androstene-3β,17β-diol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PERMIT REQUIRED – PLEASE CONTACT US DIRECTLY
Wissenschaftliche Forschungsanwendungen
Plant Steroid Metabolism : 4-Androstene-3,17-dione, closely related to 4-Androstene-3β,17β-diol-d3, was studied in pea plants, Pisum sativum, revealing its conversion to testosterone and other metabolites, indicating its role in plant steroid metabolism (Lin, Proebsting, & Heftmann, 1979).
Hepatic Steroid Metabolism : Research on the metabolism of androstane diols, including compounds similar to this compound, in liver enzymes, showed significant differences in the metabolic pathways between male and female rats, highlighting the compound's role in hepatic steroid metabolism (Gustafsson & Stenberg, 1974).
Estrogenic Effects in Cancer Cells : 5-Androstene-3β,17β-diol, a compound structurally similar to this compound, showed estrogenic effects in MCF7 human breast cancer cells, implicating a potential role in estrogen receptor pathways (Adams, Garcia, & Rochefort, 1981).
Synthesis and Biological Activity : Synthesis of various steroidal hormones including analogs of this compound demonstrated biological activity in animal assays, emphasizing its potential in pharmaceutical applications (Sondheimer & Klibansky, 1959).
Human Metabolism Studies : Studies on the metabolism of 4-androstene-3, 17β-diol-3-H3-4-C14 in human subjects elucidated the importance of alternative pathways in the reduction of ring A of testosterone, offering insights into human steroid metabolism (Kundu, Sandberg, & Slaunwhite, 1965).
Antiandrogenic Actions : The antiandrogenic properties of compounds structurally related to this compound, were explored through their effects on androgen-dependent structures, contributing to our understanding of antiandrogenic therapies (Voigt & Hsia, 1973).
Developmental Androgen Metabolism : Investigations on the androgen metabolizing activity in human amniotic epithelium throughout gestation shed light on the developmental aspects of steroid metabolism, which may include metabolites like this compound (Šulcová, Jirásek, Dvořák, & Stárka, 1980).
Cytotoxic Effects on Cancer Cells : Neuro-steroids, including 3β-androstene-17α-diol, which is structurally similar to this compound, exhibited cytotoxic effects on human malignant glioma and lymphoma cells, suggesting a potential role in cancer therapy (Graf, Jia, & Loria, 2007).
Metabolism in Human Glands : The metabolism of 4-Androstene-3,17-dione by human submaxillary gland homogenates was studied, demonstrating its conversion to testosterone and other metabolites, suggesting a role in human glandular function (Coffey & Crutchfield, 1977).
Anti-Tumor Effects : The anti-tumor effects of androstene steroids, including compounds structurally similar to this compound, were found to have a strict structure-activity relationship, providing valuable insights for drug development in cancer treatment (Graf, Jia, Lewbart, & Loria, 2009).
Estrogen-like Effects on Rat Uterus : The estrogen-like effect of 5-androstene-3β, 17β-diol on rat uterus indicates potential implications in reproductive biology and hormone therapy (Leroy, Maquaire, Sampérez, & Jouan, 1988).
Eigenschaften
Molekularformel |
C19H27D3O2 |
|---|---|
Molekulargewicht |
293.46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



